molecular formula C13H16F2N2 B2381680 (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 2219379-59-4

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Cat. No. B2381680
CAS RN: 2219379-59-4
M. Wt: 238.282
InChI Key: MFOXIVRDVQGIJV-OLZOCXBDSA-N
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Description

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. It has been identified as a potential drug candidate for the treatment of several neurological disorders such as epilepsy, addiction, and anxiety.

Scientific Research Applications

Synthesis and Characterization

  • (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine and related compounds are used in various synthetic processes. For instance, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, involves 1,3-dipolar cycloaddition reactions and subsequent reductions (Kotian, Lin, El-Kattan, & Chand, 2005).
  • Enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy produces compounds like (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone (Chung et al., 2005).

Chemical Structure and Properties

  • The chemical structure and properties of similar compounds are explored through the synthesis and spectroscopic characterization of complexes like [CoIII(salophen)(amine)2]ClO4, where the amine includes pyrrolidine (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
  • 1,5-Substituted pyrrolidin-2-ones, derived from donor–acceptor cyclopropanes and anilines/benzylamines, are synthesized, exhibiting potential pharmacological importance (Boichenko et al., 2022).

Applications in Organic Chemistry

  • The synthesis of pyrrole and pyrrole derivatives, including pyrrolidines, indicates broad utility in organic chemistry. Pyrroles are fundamental structural subunits in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).
  • Diastereoselective synthesis of pyrrolidines through catalytic reactions showcases their potential for producing complex organic compounds (Carson & Kerr, 2005).

properties

IUPAC Name

(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIVRDVQGIJV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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